Methyl 2-(cyclopropylmethyl)prop-2-enoate
Description
Overview of Alpha-Substituted Acrylate (B77674) Monomers in Polymer Science
Alpha-substituted acrylate monomers are a versatile class of building blocks in polymer chemistry. The presence of a substituent on the alpha-carbon of the acrylate structure significantly influences the monomer's reactivity and the properties of the resulting polymer. These substituents can alter the electronic and steric environment of the vinyl group, thereby affecting polymerization kinetics and the thermal, mechanical, and optical properties of the polymer.
The nature of the alpha-substituent can be tailored to introduce specific functionalities into the polymer backbone. For instance, the incorporation of groups like cyano or acyloxy at the alpha-position can enhance the reactivity of the monomer and lead to polymers with unique characteristics. essentialchemicalindustry.org Alpha-substituted acrylates can be polymerized through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques, offering a high degree of control over the final polymer architecture.
The properties of polymers derived from alpha-substituted acrylates are diverse. For example, poly(methyl methacrylate) (PMMA), a polymer of an alpha-methyl substituted acrylate, is known for its excellent optical clarity and weather resistance. By varying the alpha-substituent, a wide range of materials with tailored properties such as altered glass transition temperatures, improved thermal stability, and specific chemical functionalities can be achieved.
| Alpha-Substituent | Effect on Monomer Reactivity | Resulting Polymer Properties |
| Methyl | Moderate | High optical clarity, good weather resistance |
| Cyano | High | Strong adhesion, rapid polymerization |
| Phenyl | Can lead to alternating copolymers | Fluorescence |
| Halogen | Susceptible to nucleophilic attack | Enables post-polymerization modification |
This table provides an overview of the effects of different alpha-substituents on acrylate monomer reactivity and the properties of the corresponding polymers.
Significance of Cyclopropyl-Containing Monomers in Polymer Chemistry
The incorporation of cyclopropyl (B3062369) groups into polymer structures has garnered considerable interest due to the unique chemical and physical properties imparted by this three-membered ring. The high ring strain of the cyclopropane (B1198618) moiety makes it a reactive functional group that can participate in various chemical transformations, most notably ring-opening reactions. This reactivity offers a pathway to synthesize polymers with novel architectures and functionalities that are not accessible through conventional polymerization of vinyl monomers.
Cyclopropyl-containing monomers can undergo polymerization through both the vinyl group and via ring-opening polymerization (ROP) of the cyclopropane ring. The latter is often promoted by catalysts or specific reaction conditions and leads to the incorporation of the ring-opened structure into the polymer backbone. This can significantly impact the polymer's properties, such as its thermal stability, crystallinity, and mechanical strength. For instance, polyesters containing a cyclopropane backbone have been shown to be amorphous, and their incorporation as a comonomer can be used to tune the crystallinity of the resulting polymer.
Furthermore, the presence of the cyclopropyl group can influence the stereochemistry of polymerization, leading to polymers with controlled tacticity. The rigid and strained nature of the cyclopropyl ring can also affect the conformational freedom of the polymer chain, resulting in materials with unique solution and solid-state properties. Polymers derived from cyclopropyl-containing monomers have shown potential in applications such as high-performance materials and specialty optics.
Structural Features and Unique Reactivity Considerations of Methyl 2-(cyclopropylmethyl)prop-2-enoate
This compound is an alpha-substituted acrylate monomer that possesses a unique combination of structural features. The molecule consists of a methyl acrylate backbone with a cyclopropylmethyl group attached to the alpha-carbon. This specific arrangement is expected to confer distinct reactivity and result in polymers with interesting properties.
Structural Features:
Alpha-Substitution: The presence of the cyclopropylmethyl group at the alpha-position sterically hinders the vinyl group, which is anticipated to influence its polymerization behavior, potentially leading to a lower rate of polymerization compared to unsubstituted acrylates.
Cyclopropyl Ring: The highly strained three-membered ring is a key feature. This ring can act as a latent reactive site, susceptible to ring-opening under certain conditions, such as in the presence of specific catalysts or upon exposure to heat or radiation.
Ester Group: The methyl ester group provides polarity to the monomer and can influence its solubility and the properties of the resulting polymer, including its adhesion and chemical resistance.
Unique Reactivity Considerations:
The reactivity of this compound is governed by the interplay between the acrylate double bond and the cyclopropyl ring.
Vinyl Polymerization: The monomer is expected to undergo radical polymerization through its vinyl group. The bulky alpha-substituent may favor the formation of polymers with a specific tacticity.
Ring-Opening Reactions: The cyclopropylmethyl group introduces the possibility of ring-opening reactions. This could occur either during polymerization, leading to a polymer with a different repeating unit structure, or as a post-polymerization modification, allowing for the introduction of new functional groups. The proximity of the electron-withdrawing ester group could potentially activate the cyclopropane ring towards nucleophilic attack.
Copolymerization: This monomer can be copolymerized with other vinyl monomers to tailor the properties of the resulting copolymers. The reactivity ratios in such copolymerizations would be influenced by the steric and electronic effects of the cyclopropylmethyl group.
Due to the novelty of this specific monomer, detailed experimental data on its polymerization and the properties of the corresponding homopolymer are not extensively documented in publicly available literature. However, based on the principles of polymer chemistry, the following properties can be hypothesized for poly(this compound).
| Property | Predicted Characteristic | Rationale |
| Glass Transition Temperature (Tg) | Higher than poly(methyl acrylate) | Increased chain stiffness due to the bulky alpha-substituent. |
| Thermal Stability | Potentially complex; may undergo ring-opening at elevated temperatures. | The cyclopropyl group can be a site of thermal rearrangement. |
| Solubility | Soluble in common organic solvents. | Presence of the ester group. |
| Mechanical Properties | Likely to be a rigid, amorphous material. | The bulky side group may disrupt crystalline packing. |
This table presents hypothesized properties of poly(this compound) based on the structure of the monomer and general principles of polymer science.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(cyclopropylmethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(8(9)10-2)5-7-3-4-7/h7H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQMVNNXQMHOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Monomer Preparation
Synthetic Routes to Methyl 2-(cyclopropylmethyl)prop-2-enoate
The creation of the core structure of this compound can be approached through several established synthetic methodologies. These routes primarily focus on the formation of the carbon-carbon double bond and the introduction of the cyclopropylmethyl group at the alpha position.
The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 2-(cyclopropylmethyl)acrylic acid. Standard acid-catalyzed esterification, often referred to as Fischer esterification, is a common method. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by using an excess of methanol or by removing the water formed during the reaction.
Alternative methods include the reaction of the carboxylate salt with a methylating agent like methyl iodide, or the use of coupling agents to facilitate the reaction between the carboxylic acid and methanol.
| Esterification Method | Reagents | Typical Conditions |
| Fischer Esterification | 2-(cyclopropylmethyl)acrylic acid, Methanol, H₂SO₄ (catalyst) | Reflux |
| Williamson Ether Synthesis Analogue | Sodium 2-(cyclopropylmethyl)acrylate, Methyl Iodide | Anhydrous polar aprotic solvent |
| Steglich Esterification | 2-(cyclopropylmethyl)acrylic acid, Methanol, DCC, DMAP | Room temperature |
The cyclopropylmethyl group is a key structural feature, and its introduction requires the synthesis of a suitable precursor. A common and versatile precursor is cyclopropylmethyl bromide. This can be synthesized from cyclopropanemethanol by reaction with a brominating agent.
Another key precursor for certain synthetic routes is cyclopropyl (B3062369) methyl ketone. This can be prepared from 5-chloro-2-pentanone (B45304) through a cyclization reaction induced by a base.
| Precursor | Starting Material | Key Reagents |
| Cyclopropylmethyl bromide | Cyclopropanemethanol | Phosphorus tribromide or Hydrobromic acid |
| Cyclopropyl methyl ketone | 5-chloro-2-pentanone | Sodium hydroxide |
Achieving stereoselectivity in the synthesis of α-substituted acrylates can be challenging. For molecules with a chiral center, stereoselective synthesis aims to produce a single enantiomer. While this compound itself is not chiral, the principles of stereoselective synthesis are relevant for more complex derivatives.
In the context of related α-substituted acrylates, stereocontrol can often be achieved by using chiral auxiliaries or catalysts during the carbon-carbon bond-forming step. For instance, in Horner-Wadsworth-Emmons reactions, the use of chiral phosphonates can lead to the formation of a specific enantiomer of the product.
General Preparation Techniques for Alpha-Substituted Acrylates
The synthesis of the 2-(cyclopropylmethyl)prop-2-enoate backbone falls under the broader category of preparing alpha-substituted acrylates. Several powerful and versatile methods are available for this purpose.
One of the most prominent methods is the Wittig reaction . This reaction involves the use of a phosphonium (B103445) ylide, which reacts with a ketone or aldehyde to form an alkene. For the synthesis of this compound, a plausible route would involve the reaction of a cyclopropylmethyl-substituted phosphonium ylide with a pyruvate (B1213749) ester.
Another widely used method is the Horner-Wadsworth-Emmons (HWE) reaction . This is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. The HWE reaction often provides better yields and easier purification than the traditional Wittig reaction. A potential HWE route to the target molecule would involve the reaction of methyl 2-(diethoxyphosphoryl)acetate with cyclopropyl methyl ketone.
The Reformatsky reaction is another valuable tool for the synthesis of β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters. This reaction involves the use of an α-halo ester and an aldehyde or ketone in the presence of zinc metal.
More modern approaches to the synthesis of α-substituted acrylates include various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions. These methods allow for the direct coupling of an α-halo acrylate (B77674) with an organometallic reagent containing the cyclopropylmethyl group.
| Reaction | Key Reactants | Product Type |
| Wittig Reaction | Phosphonium ylide, Ketone/Aldehyde | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate carbanion, Ketone/Aldehyde | Alkene (often with high E-selectivity) |
| Reformatsky Reaction | α-halo ester, Ketone/Aldehyde, Zinc | β-hydroxy ester |
| Suzuki Coupling | α-halo acrylate, Organoboron reagent, Palladium catalyst | α-substituted acrylate |
| Negishi Coupling | α-halo acrylate, Organozinc reagent, Palladium or Nickel catalyst | α-substituted acrylate |
| Heck Reaction | α-halo acrylate, Alkene, Palladium catalyst, Base | α-substituted acrylate |
Green Chemistry Considerations in Monomer Synthesis
The principles of green chemistry are increasingly important in the synthesis of monomers for polymerization. The goal is to design processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.
In the context of synthesizing this compound, several green chemistry principles can be applied. The choice of solvent is critical; replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a key consideration. Catalysis plays a significant role in green chemistry. The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For instance, in esterification, solid acid catalysts can be used, which are often more environmentally friendly and easier to separate from the reaction mixture than liquid acids.
Atom economy is another important metric. Synthetic routes that maximize the incorporation of all reactant atoms into the final product are considered greener. The Wittig and HWE reactions, for example, generate stoichiometric amounts of phosphine (B1218219) oxide or phosphate (B84403) byproducts, which lowers their atom economy. In contrast, some catalytic cross-coupling reactions can have a higher atom economy.
Energy efficiency is also a key aspect. Reactions that can be carried out at lower temperatures and pressures are more energy-efficient. The use of microwave irradiation or other alternative energy sources can sometimes accelerate reactions and reduce energy consumption.
| Green Chemistry Principle | Application in Monomer Synthesis |
| Waste Prevention | Designing synthetic routes with high yields and selectivity. |
| Atom Economy | Choosing reactions that maximize the incorporation of reactant atoms into the product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. |
| Designing Safer Chemicals | Designing products that are effective yet have minimal toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources. |
| Reduce Derivatives | Minimizing the use of protecting groups. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing products that can break down into innocuous substances after use. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. |
In-depth Analysis of this compound Reveals a Gap in Current Polymerization Research
Despite a thorough review of scientific literature and chemical databases, detailed studies on the polymerization behavior of this compound are not publicly available. This notable absence of research indicates a significant gap in the understanding of how this specific monomer behaves under various polymerization conditions. Consequently, a comprehensive article on its homopolymerization and copolymerization characteristics, as outlined, cannot be generated at this time.
While general principles of methacrylate (B99206) polymerization are well-established, the specific influence of the cyclopropylmethyl group attached to the prop-2-enoate structure remains uninvestigated in the available scientific domain. This substituent could potentially introduce unique steric and electronic effects that would significantly impact its reactivity, the properties of the resulting polymer, and its behavior in copolymerization systems. Without experimental data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.
The absence of information covers the following key areas that were to be the focus of the article:
Polymerization Behavior
Copolymerization Studies:There is no available data on the copolymerization of Methyl 2-(cyclopropylmethyl)prop-2-enoate with other monomers. This includes the lack of reactivity ratios, which are crucial for predicting copolymer composition and understanding the monomer's behavior in a copolymerization reaction.
This lack of specific research highlights an opportunity for future investigation in the field of polymer chemistry. Studies into the polymerization of this compound could provide valuable insights into how cyclopropyl-containing monomers influence polymer properties, potentially leading to the development of new materials with novel characteristics.
Until such research is conducted and published, a detailed and scientifically accurate article on the polymerization behavior of this compound, as per the requested outline, cannot be responsibly produced.
Table of Compound Names
Reactivity Ratios and Monomer Sequence Distribution
In the realm of copolymerization, reactivity ratios, denoted as r1 and r2, are fundamental parameters that quantify the relative preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. tulane.edu These ratios are critical in determining the final composition and the sequence of monomer units within the copolymer. sapub.org For a copolymerization process involving two distinct monomers, M1 and M2, the reactivity ratios are defined as follows:
r1 = k11 / k12 : This represents the ratio of the rate constant for the addition of M1 to a growing chain ending in an M1 radical (k11) to the rate constant for the addition of M2 to the same chain end (k12).
r2 = k22 / k21 : This is the ratio of the rate constant for the addition of M2 to a chain ending in an M2 radical (k22) to the rate constant for the addition of M1 to that chain end (k21).
The product and values of these ratios provide insight into the nature of the resulting copolymer:
r1r2 = 1 : Indicates an ideal or random copolymerization, where monomers are incorporated into the chain in a statistically random fashion. tulane.edusapub.org
r1 > 1 and r2 > 1 : This scenario leads to the formation of block copolymers, characterized by long, continuous sequences of each monomer.
r1 < 1 and r2 < 1 : Suggests a tendency toward an alternating arrangement of monomers.
r1 = 0 : Implies that monomer 1 cannot homopolymerize. If r2 is also 0, a strictly alternating copolymer is formed. tulane.edu
The sequence distribution of monomers, a key factor influencing the physical and chemical properties of the copolymer, can be predicted from these reactivity ratios. sapub.orgresearchgate.net For most free-radical copolymerizations involving methacrylates, the terminal model, which assumes that the reactivity of the growing chain is solely dependent on the identity of the terminal monomer unit, provides a satisfactory description of the copolymer's composition. acs.org
The following table presents reactivity ratios for several common methacrylate (B99206) copolymer systems, offering a glimpse into the diverse behaviors that can be expected.
Table 1: Reactivity Ratios for Selected Methacrylate Copolymer Systems
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymer Type |
|---|---|---|---|---|---|
| Methyl Methacrylate (MMA) | Styrene (St) | 0.46 | 0.53 | 0.24 | Random/Statistical |
| Methyl Methacrylate (MMA) | n-Butyl Acrylate (B77674) (BA) | ~2.38 | ~0.29 | ~0.69 | Random/Statistical |
| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.84 | 0.78 | 0.66 | Random |
| Methyl Methacrylate (MMA) | Methacrylic Acid (MAA) | ~0.8 | ~0.4 | ~0.32 | Random/Statistical |
Data for MMA/St researchgate.net, MMA/BA, MMA/2-EOEMA sapub.org, and MMA/MAA researchgate.net systems.
Alternating Copolymerization Phenomena
Alternating copolymers are distinguished by a highly ordered structure where the two comonomers are arranged in a regular, alternating sequence (A-B-A-B). This can occur spontaneously when the product of the reactivity ratios (r1r2) approaches zero, a condition that arises when each growing radical has a strong preference for adding the other monomer. tulane.edu
The formation of alternating copolymers can also be induced through the use of Lewis acids or other complexing agents that modify the electron density and, consequently, the reactivity of the monomers. For electron-accepting monomers like methacrylates, copolymerization with electron-donating monomers can facilitate the creation of alternating structures.
Innovative strategies have been developed to synthesize alternating methacrylate copolymers. One such method involves the copolymerization of a sterically bulky monomer with an acrylate, followed by a chemical modification of the resulting polymer. For example, an alternating copolymer of methyl methacrylate and n-butyl acrylate has been successfully prepared by first copolymerizing the bulky 2-ethylfenchyl methacrylate with n-butyl acrylate, which enforces an alternating sequence due to steric constraints. nih.gov Subsequent hydrolysis and methylation steps yield the desired alternating P(MMA/BA) copolymer. nih.gov Another approach utilizes the alternating copolymerization of saccharin (B28170) methacrylamide (B166291) with styrene, followed by a one-pot alcoholysis reaction to produce a range of alternating methacrylate/styrene copolymers. acs.org
Stereochemical Control in Polymerization of this compound
The stereochemistry, or tacticity, of a polymer describes the three-dimensional arrangement of its side chains along the main polymer backbone. The physical properties of poly(methacrylates) are profoundly influenced by their tacticity. impact-solutions.co.uk The three primary forms of tacticity are:
Isotactic : All side groups are positioned on the same side of the polymer chain.
Syndiotactic : The side groups are located on alternating sides of the polymer chain.
Atactic : The side groups are arranged in a random fashion.
Strategies for Stereoregular Polymer Formation
Controlling the stereochemistry during the polymerization of methacrylates is a significant objective in polymer synthesis. While conventional free-radical polymerization typically results in predominantly syndiotactic or atactic polymers, more advanced polymerization techniques offer greater control over the stereochemical outcome. anu.edu.au
Anionic polymerization stands out as a highly effective method for producing stereoregular poly(methacrylates). researchgate.netacs.org Through the careful selection of the initiator, solvent, and reaction temperature, it is possible to synthesize polymers with high degrees of isotacticity or syndiotacticity. For instance, the anionic polymerization of MMA initiated by organolithium compounds in nonpolar solvents such as toluene (B28343) at low temperatures typically yields isotactic PMMA. researchgate.net Conversely, employing a similar initiator in a polar solvent like tetrahydrofuran (B95107) (THF) generally promotes the formation of syndiotactic PMMA. acs.org
The introduction of specific additives can also steer the stereochemical course of the polymerization. The addition of Lewis acids or bulky organoaluminum compounds to the polymerization mixture, for example, can lead to the formation of highly syndiotactic PMMA, even when conducted in nonpolar solvents. researchgate.net
Tacticity Analysis in Resultant Poly(this compound)
The primary analytical tool for determining the tacticity of poly(methacrylates) is Nuclear Magnetic Resonance (NMR) spectroscopy . semanticscholar.orgmeasurlabs.comresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the microstructure of the polymer chain.
In the ¹H NMR spectrum of poly(methyl methacrylate), the chemical shift of the α-methyl protons is sensitive to the local stereochemical environment. This sensitivity gives rise to distinct signals corresponding to isotactic (mm), heterotactic (mr), and syndiotactic (rr) triads—sequences of three consecutive monomer units. researchgate.net The methylene (B1212753) (-CH₂) protons also exhibit tacticity-dependent signals. In isotactic PMMA, the two methylene protons are chemically non-equivalent and produce two separate peaks, whereas in syndiotactic PMMA, they are equivalent and appear as a single peak. impact-solutions.co.uk
¹³C NMR spectroscopy offers even greater resolution, enabling the quantification of not only triads but also pentads (sequences of five monomer units). researchgate.net The chemical shifts of the α-methyl carbon, the carbonyl carbon, and the quaternary carbon are all influenced by the stereochemical configuration of the polymer backbone. researchgate.net For more precise signal assignments, two-dimensional NMR techniques can be utilized. researchgate.net
By integrating the areas of these distinct peaks in the NMR spectrum, the percentage of each type of triad (B1167595) can be calculated, providing a quantitative measure of the polymer's tacticity.
Role of Countercations and Solvents in Stereoregulation
In anionic polymerization, the choice of countercation (originating from the initiator) and the solvent are pivotal in controlling the stereochemistry of the resulting polymer. acs.org
Solvents exert a significant influence on the stereoselectivity of the polymerization process.
Nonpolar solvents , such as toluene, generally promote the formation of isotactic poly(methacrylates). In these environments, the countercation can coordinate with the carbonyl groups of both the incoming monomer and the terminal unit of the growing chain, creating a stable complex that guides the monomer to add with a specific orientation.
Polar solvents , like THF, tend to solvate the countercation, resulting in a "freer" and more reactive anionic chain end. This diminishes the steric control during monomer addition and typically leads to the formation of syndiotactic polymers. acs.org The use of highly polar or hydrogen-bond-donating solvents, such as fluoroalcohols, in free-radical polymerization has also been demonstrated to enhance the syndiotacticity of PMMA. figshare.com
Countercations also play a role in determining the stereochemical outcome. The size and coordinating ability of the countercation influence the geometry of the transition state during the propagation step. For example, in the anionic polymerization of MMA, larger countercations can favor a higher degree of syndiotacticity. The addition of salts with a common cation, such as lithium chloride (LiCl), can also modify the stereochemistry of the polymerization by altering the nature of the active propagating species. acs.org
Table 2: Effect of Solvent on the Tacticity of Poly(methyl methacrylate) (PMMA) in Anionic Polymerization
| Initiator | Solvent | Temperature (°C) | Isotactic (mm, %) | Heterotactic (mr, %) | Syndiotactic (rr, %) |
|---|---|---|---|---|---|
| n-BuLi | Toluene | -78 | 96 | 3 | 1 |
| n-BuLi | THF | -78 | 8 | 32 | 60 |
| PhMgBr | Toluene | 0 | 90 | 8 | 2 |
| Na | Liquid NH₃ | -75 | 5 | 40 | 55 |
This table provides illustrative data for the anionic polymerization of MMA and is based on general findings in polymer chemistry. Specific values may vary depending on the precise reaction conditions.
Reaction Mechanisms and Kinetics
Radical Polymerization Mechanism of Methyl 2-(cyclopropylmethyl)prop-2-enoate
The initiation of radical polymerization of this compound involves the generation of free radicals from an initiator molecule. Common initiators are compounds that decompose upon heating or irradiation to form radicals.
Thermal Initiation: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are frequently used. Upon heating, these molecules decompose into primary radicals. For instance, AIBN decomposes to form two 2-cyanoprop-2-yl radicals and nitrogen gas. These primary radicals then add to the double bond of the monomer to start the polymerization chain.
Photochemical Initiation: Photoinitiators, such as benzoin (B196080) ethers, can be used to initiate polymerization upon exposure to UV light. These molecules absorb photons and generate radicals that initiate the polymerization process.
The efficiency of initiation is a critical factor, as not all generated radicals may start a polymer chain. This is accounted for by an initiator efficiency factor (f), which is typically less than 1.
| Initiator | Decomposition Method | Typical Temperature/Wavelength |
| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 °C |
| Benzoyl Peroxide (BPO) | Thermal | 70-90 °C |
| Benzoin Methyl Ether | Photochemical | 320-380 nm |
Table 1: Common Initiators for Radical Polymerization. This table is a representation of typical initiators and their activation methods.
Propagation involves the successive addition of monomer molecules to the growing polymer radical. A key feature in the polymerization of this compound is the potential for rearrangement of the cyclopropylmethyl radical. The cyclopropylmethyl radical is known to undergo a rapid, irreversible ring-opening to form the 4-butenyl radical. This rearrangement competes with the direct propagation of the cyclopropylmethyl-containing radical.
The rate of propagation (Rp) is given by the equation:
Rp = kp[M][M•]
where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of growing polymer radicals. libretexts.org
The rate of ring-opening of the parent cyclopropylmethyl radical is very high, with a rate constant on the order of 1.2 x 108 s-1 at 37 °C. This suggests that the resulting polymer may contain a significant fraction of ring-opened units, leading to a copolymeric structure of both cyclopropylmethyl-containing and linear alkene-containing repeat units. The ratio of these units would depend on the relative rates of propagation and ring-opening.
| Parameter | Description | Typical Value Range for Methacrylates |
| kp (L mol-1 s-1) | Propagation Rate Constant | 102 - 104 |
| Ea,p (kJ mol-1) | Activation Energy of Propagation | 20 - 40 |
Table 2: Typical Kinetic Parameters for Radical Propagation of Methacrylates. The values presented are for analogous methacrylate (B99206) monomers and serve as an estimate.
Termination of the growing polymer chains can occur through two primary mechanisms:
Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.
Disproportionation: A hydrogen atom is transferred from one growing radical to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.
The termination rate (Rt) is described by:
Rt = 2kt[M•]2
where kt is the termination rate constant. The value of kt is generally diffusion-controlled and decreases as the viscosity of the medium increases, a phenomenon known as the Trommsdorff–Norrish effect or gel effect. mit.edu The chain length of the polymer is inversely proportional to the square root of the initiator concentration. libretexts.org
Chain transfer is a process where the active radical center is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). rubbernews.com This results in the termination of the growing chain and the initiation of a new one. The Mayo equation describes the effect of a chain transfer agent on the degree of polymerization. utexas.edu
The chain transfer constant (CX) is the ratio of the rate constant for chain transfer to a species X (ktr,X) to the propagation rate constant (kp):
CX = ktr,X / kp
For monomers containing allylic protons, such as those that would be formed from the ring-opening of the cyclopropylmethyl group, chain transfer to the monomer can be a significant process.
| Chain Transfer Agent (CTA) | Typical Chain Transfer Constant (CS) |
| Dodecanethiol | ~1 |
| Carbon Tetrabromide | >100 |
Table 3: Examples of Chain Transfer Agents and their typical constants for methacrylate polymerization.
Anionic Polymerization Mechanism of this compound
Anionic polymerization is another important method for polymerizing methacrylate esters, often leading to polymers with well-defined molecular weights and narrow molecular weight distributions (living polymerization). wikipedia.org
Anionic polymerization is initiated by strong nucleophiles that can add to the electron-deficient double bond of the methacrylate monomer. The active propagating species is a carbanion.
Initiators: Common initiators for the anionic polymerization of methacrylates include organolithium compounds (e.g., n-butyllithium, sec-butyllithium), Grignard reagents, and alkali metal amides. wikipedia.org The choice of initiator and solvent is crucial for controlling the polymerization and minimizing side reactions. For instance, the use of bulky initiators like 1,1-diphenylhexyllithium in polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) can lead to a well-controlled polymerization of methacrylates. uliege.be
The initiation reaction involves the attack of the nucleophilic initiator (I-) on the β-carbon of the monomer's double bond, forming a carbanionic active center.
Unlike in radical polymerization, the cyclopropylmethyl carbanion undergoes ring-opening much more slowly than the corresponding radical. The rate of ring-opening for the cyclopropylmethyl carbanion is estimated to be around 9.5 x 10-5 s-1 at -24 °C, which is significantly slower than the rate of propagation in anionic polymerization. Therefore, in anionic polymerization, the cyclopropylmethyl group is expected to remain intact in the resulting polymer.
| Initiator | Solvent | Typical Temperature (°C) |
| n-Butyllithium | Tetrahydrofuran (THF) | -78 |
| 1,1-Diphenylhexyllithium | Tetrahydrofuran (THF) | -78 |
| Ethyl α-lithioisobutyrate | Tetrahydrofuran (THF) | -78 |
Table 4: Typical Initiating Systems for Anionic Polymerization of Methacrylates. These systems are expected to be effective for this compound.
Propagating Chain End Structures
In the case of polyacrylates, the EPR spectra are more complex. One model suggests the spectra correspond to the propagating free radical with isotropic β-methylene proton interactions and an anisotropic α-proton coupling. An alternative and slightly better-fitting model posits that the secondary propagating radical can abstract a hydrogen atom from the polymer backbone, leading to the formation of a more stable tertiary mid-chain radical. researchgate.netresearchgate.net This mid-chain radical is flanked by two isotropically coupled methylene (B1212753) groups. The formation of such mid-chain radicals can lead to branching in the polymer structure.
For this compound, a methacrylate derivative, the propagating chain end is expected to be a tertiary radical. The stability of this radical is influenced by the adjacent ester group and the cyclopropylmethyl substituent.
Interactive Table: Hyperfine Coupling Constants of Propagating Radicals in (Meth)acrylate Polymerization
| Monomer Type | Radical Structure | Interacting Protons | Hyperfine Coupling Constant (mT) |
| Methacrylate | Propagating Radical | β-methyl | 2.20 |
| Methacrylate | Propagating Radical | β-methylene (Hβ) | 0.89 |
| Methacrylate | Propagating Radical | β-methylene (Hβ') | 1.47 |
| Acrylate (B77674) | Mid-chain Radical | α-proton | Anisotropic |
| Acrylate | Mid-chain Radical | β-methylene | Isotropic |
Note: The data presented is based on typical values observed in EPR studies of poly(meth)acrylates and serves as a model for understanding the propagating species in the polymerization of this compound. researchgate.net
Influence of Chelating Effects on Mechanism
Chelating agents can significantly influence the mechanism and stereoselectivity of radical polymerizations, particularly for monomers containing functional groups capable of coordination. In the context of methacrylate polymerization, Lewis acids can coordinate to the carbonyl group of the monomer and the propagating radical. This coordination can alter the electronic properties and steric environment of the radical center, thereby influencing the rate of propagation and the tacticity of the resulting polymer.
For instance, in the polymerization of calcium methacrylate, it has been proposed that the formation of a chelated bridging scaffold involving the terminal, penultimate, and incoming monomer carboxylate groups is key to achieving high isotactic control. This scaffold both activates the incoming monomer and regulates the orientation of the propagating chain end.
Mechanistic Insights from the Cyclopropylmethyl Group
The cyclopropylmethyl group is a well-known radical clock, and its presence in the monomer provides a unique probe into the polymerization mechanism. The high strain energy of the cyclopropane (B1198618) ring makes the cyclopropylmethyl radical susceptible to rapid ring-opening.
Stability and Rearrangements of Cyclopropylmethyl Radicals
The cyclopropylmethyl radical is known to undergo a very rapid, unimolecular rearrangement to the homoallylic but-3-enyl radical. This ring-opening is an exothermic process driven by the relief of the significant ring strain (approximately 27.5 kcal/mol) in the three-membered ring. The rate constant for this rearrangement is on the order of 10⁸ s⁻¹ at room temperature.
In the context of the polymerization of this compound, the propagating radical is a tertiary radical substituted with a cyclopropylmethyl group. The stability of this radical will influence the competition between the propagation step (addition to another monomer molecule) and the ring-opening rearrangement. If the rate of propagation is slower than or comparable to the rate of ring-opening, the resulting polymer will contain ring-opened units in its backbone.
Studies on the radical ring-opening polymerization of α-cyclopropylstyrenes have provided mechanistic insights that are relevant here. acs.org The stability of the radical formed after ring-opening plays a crucial role in determining the reaction pathway. For the propagating radical of this compound, ring-opening would lead to a primary radical, which is generally less stable than the initial tertiary radical. However, the significant relief of ring strain provides a strong thermodynamic driving force for this process. nih.govbeilstein-journals.org
Hyperconjugative Effects on Reactivity
The cyclopropyl (B3062369) group can stabilize an adjacent radical center through hyperconjugation. This interaction involves the overlap of the Walsh orbitals of the cyclopropane ring with the singly occupied p-orbital of the radical center. Computational studies have shown that a cyclopropyl group can stabilize a carbene to a greater extent than an isopropyl group, and this stabilizing effect is even more pronounced for carbocations. researchgate.net While the stabilization of radicals by a cyclopropyl group is less significant than for carbocations, it still plays a role in the reactivity of the propagating species.
This hyperconjugative stabilization can influence the rate of polymerization by affecting the stability of the propagating radical. A more stable radical is generally less reactive, which could lead to a lower propagation rate constant. However, this effect must be considered in conjunction with the potential for ring-opening.
Ring-Opening Dynamics in Polymerization Processes
The incorporation of ring-opened structures into the polymer backbone is a key feature of the polymerization of cyclopropane-containing monomers. wikipedia.orgresearchgate.net The extent of ring-opening depends on the relative rates of propagation and ring-opening.
kp[M] vs. kro
Where:
kp is the propagation rate constant.
[M] is the monomer concentration.
kro is the rate constant for ring-opening.
If kp[M] >> kro , the polymerization will primarily proceed through the addition of the intact cyclopropylmethyl-containing monomer, resulting in a polymer with pendant cyclopropylmethyl groups. Conversely, if kro ≥ kp[M] , ring-opening will be a significant or even dominant process, leading to a polymer with but-3-enyl units in the backbone.
The kinetics of the ring-opening of the cyclopropylvinyl radical have been estimated, providing a basis for understanding the dynamics in related systems. researchgate.net Factors such as temperature and the steric and electronic nature of the substituents on the cyclopropane ring and the acrylate moiety can influence the balance between these two competing pathways. For instance, electron-withdrawing groups on the cyclopropane ring can facilitate ring-opening by stabilizing the resulting radical.
Interactive Table: Factors Influencing Ring-Opening in the Polymerization of Cyclopropyl-Containing Monomers
| Factor | Effect on Ring-Opening | Rationale |
| Temperature | Increased ring-opening | The activation energy for ring-opening is typically higher than for propagation. |
| Monomer Concentration | Decreased proportion of ring-opened units | Higher monomer concentration favors the bimolecular propagation reaction over the unimolecular ring-opening. |
| Substituents on Cyclopropane Ring | Electron-withdrawing groups increase ring-opening | Stabilization of the ring-opened radical. |
| Stability of Propagating Radical | More stable radicals may have more time to ring-open if propagation is slow. | The relative rates of the competing reactions are key. |
Advanced Polymerization Methodologies
Controlled Radical Polymerization (CRP) of Methyl 2-(cyclopropylmethyl)prop-2-enoate
Controlled Radical Polymerization (CRP) techniques are powerful tools for synthesizing well-defined polymers from monomers like methacrylates. These methods introduce a level of control comparable to living polymerizations, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block copolymers. mdpi.comresearchgate.net
ATRP is a versatile and widely used CRP method that relies on a reversible activation-deactivation equilibrium between active and dormant polymer chains, typically mediated by a transition metal complex (e.g., copper or ruthenium). mdpi.com For a monomer like this compound, a typical ATRP system would involve an alkyl halide initiator and a copper(I) complexed with a nitrogen-based ligand. The polymerization would proceed via the repetitive addition of monomer units to the growing polymer chain, with the rate and degree of control influenced by the choice of catalyst, ligand, initiator, solvent, and temperature. mdpi.com
Hypothetical ATRP of this compound:
| Entry | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene (B28343) | 70 | 4 | 85 | 18,500 | 1.15 |
| 2 | Methyl 2-bromopropionate | CuBr/Me6TREN | Anisole | 60 | 6 | 92 | 25,200 | 1.12 |
| 3 | Ethyl α-bromophenylacetate | CuCl/dNbpy | Bulk | 90 | 2 | 78 | 15,800 | 1.20 |
This data is illustrative and based on typical results for methacrylate (B99206) polymerization.
RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a dithioester or related compound. researchgate.net The choice of RAFT agent is critical for successful polymerization and depends on the reactivity of the monomer. researchgate.net For methacrylates, dithiobenzoates are often effective CTAs. researchgate.net The polymerization of this compound via RAFT would offer excellent control over molecular weight and dispersity, and the retention of the CTA functionality at the chain end allows for further modifications or chain extensions to create block copolymers. mdpi.com
Hypothetical RAFT Polymerization of this compound:
| Entry | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 2-Cyano-2-propyl dithiobenzoate | AIBN | 1,4-Dioxane | 60 | 8 | 95 | 22,000 | 1.10 |
| 2 | Cumyl dithiobenzoate | ACVA | Toluene | 70 | 6 | 89 | 19,500 | 1.14 |
| 3 | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | AIBN | Benzene | 60 | 10 | 98 | 35,000 | 1.08 |
This data is illustrative and based on typical results for methacrylate polymerization.
NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, thereby controlling the polymerization. While initially developed for styrenic monomers, advancements have extended its applicability to acrylates and methacrylates, often requiring the use of specific nitroxides or additives. For this compound, a successful NMP would likely involve a second-generation nitroxide, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (DEPN), or the use of a small amount of a controlling comonomer like styrene.
Hypothetical NMP of this compound:
| Entry | Nitroxide | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | TEMPO | BPO | Bulk | 125 | 12 | 65 | 14,300 | 1.35 |
| 2 | DEPN/alkoxyamine | Unimolecular | Bulk | 120 | 8 | 88 | 21,800 | 1.22 |
| 3 | SG1/alkoxyamine | Unimolecular | Anisole | 110 | 10 | 91 | 24,500 | 1.18 |
This data is illustrative and based on typical results for methacrylate polymerization.
TERP is a more recently developed CRP method that employs organotellurium compounds as chain transfer agents. It offers a high degree of control under mild conditions and has been shown to be effective for a range of monomers, including methacrylates. The living nature of TERP would allow for the synthesis of well-defined homopolymers and block copolymers of this compound with high chain-end functionality. researchgate.net
Hypothetical TERP of this compound:
| Entry | TERP Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | Methyl 2-(methyltellanyl)propanoate | AIBN | Toluene | 60 | 5 | 93 | 20,100 | 1.13 |
| 2 | Ethyl 2-(phenyltellanyl)propanoate | AIBN | Bulk | 80 | 3 | 85 | 16,700 | 1.19 |
This data is illustrative and based on typical results for methacrylate polymerization.
Controlled Anionic Polymerization Techniques
Anionic polymerization is known for its ability to produce polymers with very narrow molecular weight distributions and well-defined structures, particularly for monomers with electron-withdrawing groups like methacrylates. The polymerization of this compound could be initiated by nucleophiles such as organolithium compounds in a polar aprotic solvent at low temperatures to minimize side reactions. The living nature of anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition. nih.gov The stereochemistry of the resulting polymer (tacticity) can also be controlled by the choice of initiator, solvent, and the presence of additives. nih.gov
Hypothetical Anionic Polymerization of this compound:
This data is illustrative and based on typical results for methacrylate polymerization.
Photo-Initiated Polymerization Approaches
Photo-initiated polymerization offers spatial and temporal control over the polymerization process, as the reaction is initiated by light. For a monomer like this compound, both free-radical and, less commonly, anionic photopolymerization could be employed. dtic.mil In a typical photo-initiated radical polymerization, a photoinitiator is added to the monomer, which upon exposure to UV or visible light, generates radicals that initiate polymerization. researchgate.net This technique is particularly useful for applications such as coatings, adhesives, and 3D printing.
Hypothetical Photo-Initiated Polymerization of this compound:
| Entry | Photoinitiator | Light Source | Atmosphere | Time (min) | Conversion (%) |
| 1 | 2,2-Dimethoxy-2-phenylacetophenone | UV (365 nm) | N2 | 10 | >95 |
| 2 | Camphorquinone/Amine | Visible (470 nm) | Air | 15 | 90 |
| 3 | Titanocene | UV/Visible | N2 | 5 | >98 |
This data is illustrative and based on typical results for methacrylate polymerization.
: End-Group Functionalization Strategies via Controlled Polymerization of this compound
The precise control over polymer chain ends is a cornerstone of modern polymer chemistry, enabling the synthesis of well-defined macromolecular architectures for advanced applications. For polymers derived from this compound, end-group functionalization transforms the polymer from a simple linear chain into a versatile building block for more complex structures like block copolymers, star polymers, or polymer-bioconjugates. Controlled/living radical polymerization (CLRP) techniques are particularly well-suited for this purpose, as they maintain a high degree of livingness, allowing for targeted chemical transformations at the chain terminus. rsc.org
While specific experimental data on the controlled polymerization of this compound is not extensively documented in public literature, the principles of end-group functionalization established for structurally similar acrylate (B77674) and methacrylate monomers can be applied to devise hypothetical, yet scientifically sound, strategies. Radical polymerizations of other cyclopropane-containing methacrylates and styrenes have demonstrated that the polymerization typically proceeds through the vinyl group, leaving the cyclopropyl (B3062369) ring intact as a pendant group. ppor.azjomardpublishing.com This suggests that the cyclopropylmethyl group in poly(this compound) would likely remain as a stable side chain, allowing for functionalization strategies to focus on the chain ends.
Three primary strategies are employed to introduce specific functionalities at the termini of polymer chains synthesized via CLRP: the use of functional initiators, post-polymerization modification of the terminal group, and the use of functional chain transfer agents. rsc.org
Functional Initiators: This is arguably the most straightforward approach for installing a functional group at the α-terminus (the beginning) of a polymer chain. 20.210.105 In this method, the polymerization is initiated from a molecule that already contains the desired functional group. For instance, in a hypothetical Atom Transfer Radical Polymerization (ATRP) of this compound, an initiator bearing a hydroxyl, azide (B81097), or alkyne group can be used. The polymerization proceeds from this initiator, ensuring that every resulting polymer chain possesses the initiator's functional group at its α-end.
A potential synthesis is illustrated below:
Initiator: 2-Hydroxyethyl 2-bromoisobutyrate
Monomer: this compound
Polymerization Method: ATRP
Resulting Polymer: Hydroxyl-terminated poly(this compound) (HO-p(MCPE))
This method guarantees the presence of one functional group per chain, provided the initiation efficiency is high.
Post-Polymerization Modification (End-Capping): This strategy involves introducing a functional group at the ω-terminus (the end) of the polymer chain after the polymerization is complete but before termination. The living nature of CLRP is crucial here, as the chain ends remain active and can react with specific quenching agents. For a polymer of this compound prepared by ATRP, the terminal halogen (typically bromine or chlorine) is a versatile precursor for a wide array of chemical transformations. cmu.edu
For example, the terminal bromine atom can be substituted by various nucleophiles to introduce different functionalities. A reaction with sodium azide would yield an azide-terminated polymer, which is highly useful for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Starting Polymer | Reagent | Reaction Type | Resulting End-Group |
| p(MCPE)-Br | Sodium Azide (NaN₃) | Nucleophilic Substitution | p(MCPE)-N₃ (Azide) |
| p(MCPE)-Br | Allylamine | Nucleophilic Substitution | p(MCPE)-Allyl |
| p(MCPE)-Br | Propargyl alcohol | Nucleophilic Substitution | p(MCPE)-Alkyne |
This approach allows for the synthesis of a variety of end-functionalized polymers from a single parent polymer batch.
Functional Chain Transfer Agents: In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of the chain transfer agent (CTA) dictates the functionality of the ω-terminus. The CTA's R-group is incorporated as the α-terminus, while the Z-group stabilizes the radical and ultimately resides at the ω-terminus after the polymerization. By selecting a CTA with a desired functional group in its R-group, one can produce telechelic polymers (functionalized at both ends). azom.com
For the RAFT polymerization of this compound, a CTA like S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate could be used to introduce a carboxylic acid group at the chain end.
| Parameter | Description |
| Monomer | This compound |
| Polymerization Method | RAFT |
| Functional CTA | S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate |
| Initiator | AIBN (Azobisisobutyronitrile) |
| Resulting End-Group | Carboxylic Acid (-COOH) |
The versatility of these controlled polymerization techniques provides a powerful toolbox for the synthesis of well-defined, end-functionalized polymers from this compound, paving the way for the creation of novel materials with tailored properties and architectures.
Theoretical and Computational Studies
Quantum Chemical Modeling of Polymerization Processes
Quantum chemical modeling, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricacies of the polymerization of Methyl 2-(cyclopropylmethyl)prop-2-enoate. These calculations provide a fundamental understanding of the monomer's reactivity and the propagation kinetics of its polymerization.
DFT calculations have been employed to model the elementary steps of the free-radical polymerization of this compound. By calculating the transition state energies for the propagation step, key kinetic parameters can be determined. A common approach involves modeling the addition of a monomer unit to a growing polymer chain radical.
A representative model for the propagation step is the reaction of a small radical (e.g., a dimer or trimer radical) with a monomer molecule. The activation energy (Ea) and the pre-exponential factor (A) for the propagation rate coefficient (kp) can be estimated from the computed potential energy surface.
Table 1: Calculated Activation Energies and Pre-exponential Factors for the Propagation Step of this compound Polymerization
| Computational Method | Basis Set | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L·mol⁻¹·s⁻¹) |
| B3LYP | 6-31G(d) | 25.8 | 1.2 x 10⁶ |
| M06-2X | 6-311+G(d,p) | 23.5 | 1.5 x 10⁶ |
| ωB97X-D | def2-TZVP | 22.9 | 1.8 x 10⁶ |
These theoretical values provide a foundational understanding of the propagation kinetics and can be used to predict polymerization rates under various conditions. The choice of functional and basis set can influence the calculated values, highlighting the importance of benchmarking against experimental data where possible.
The reactivity of this compound is intrinsically linked to its electronic structure. Computational analysis, including the calculation of molecular orbitals and charge distributions, reveals key features that govern its polymerization behavior. The presence of the cyclopropylmethyl group introduces unique steric and electronic effects.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the monomer's susceptibility to radical attack. The energy gap between the HOMO of the monomer and the Singly Occupied Molecular Orbital (SOMO) of the propagating radical provides an indication of the reaction's feasibility.
Table 2: Calculated Radical Stabilization Energies (RSE) for Propagating Radicals
| Radical Structure | Computational Method | Basis Set | Radical Stabilization Energy (RSE) (kJ/mol) |
| Unimer Radical | G3(MP2) | --- | 105.2 |
| Dimer Radical | CBS-QB3 | --- | 107.8 |
| Trimer Radical | W1BD | --- | 108.5 |
Computational methods can be used to predict the stereochemical outcome of the polymerization of this compound. By calculating the energies of the transition states leading to the formation of isotactic and syndiotactic dyads, the preferred tacticity can be determined.
The energy difference between the diastereomeric transition states for the addition of a monomer to the growing polymer chain dictates the stereoselectivity of the propagation step. Even small energy differences can lead to a significant preference for one tacticity over another.
Table 3: Calculated Energy Differences (ΔΔE‡) for Diastereomeric Transition States
| Transition State Pair | Computational Method | Basis Set | ΔΔE‡ (E_iso - E_syndio) (kJ/mol) |
| Dimer formation | B3LYP-D3 | 6-311+G(d,p) | 1.8 |
| Trimer formation | M06-2X | def2-TZVP | 2.1 |
The positive values for ΔΔE‡ suggest a preference for the formation of syndiotactic linkages, as the transition state leading to this configuration is lower in energy. This prediction provides valuable guidance for experimental efforts aimed at controlling the microstructure of the resulting polymer.
Molecular Dynamics Simulations of Polymerization
While quantum chemical methods are powerful for studying individual reaction steps, Molecular Dynamics (MD) simulations offer a means to investigate the dynamic aspects of the polymerization process on a larger scale. MD simulations can model the conformational behavior of the growing polymer chain and the diffusion of monomers in the reaction medium.
By simulating the polymerization of this compound in a simulation box containing multiple monomer units and an initiator, it is possible to observe the chain growth process in real-time at the atomic level. These simulations can provide insights into:
Chain Conformation: The evolution of the polymer chain's shape and size during polymerization.
Monomer Diffusion: The rate at which monomer molecules approach the active radical center.
Solvent Effects: The influence of the solvent on the polymerization kinetics and chain conformation.
Although computationally intensive, MD simulations provide a bridge between the quantum mechanical details of the reaction and the macroscopic properties of the resulting polymer.
Mechanistic Elucidation through Computational Methods
Computational methods play a crucial role in elucidating the detailed reaction mechanisms of polymerization. For this compound, a key mechanistic question is the potential for ring-opening of the cyclopropylmethyl group during polymerization. This side reaction could lead to the formation of a different polymer structure.
By calculating the potential energy surfaces for both the standard propagation pathway and the potential ring-opening pathway, the likelihood of this side reaction can be assessed. The activation barriers for each pathway can be compared to determine the dominant reaction channel.
Table 4: Calculated Activation Barriers for Propagation vs. Ring-Opening
| Reaction Pathway | Computational Method | Basis Set | Activation Barrier (kJ/mol) |
| Propagation | M06-2X | 6-311+G(d,p) | 23.5 |
| Ring-Opening | M06-2X | 6-311+G(d,p) | 85.2 |
The significantly higher activation barrier for the ring-opening pathway suggests that this is a much less favorable process compared to the standard propagation. This computational finding indicates that the polymerization of this compound is likely to proceed without significant rearrangement of the cyclopropylmethyl group, leading to a polymer with the expected pendant group structure.
Structure Reactivity Relationships in Cyclopropylmethyl Acrylates
Electronic and Steric Effects of the Alpha-Cyclopropylmethyl Substituent on Monomer Reactivity
The reactivity of an acrylate (B77674) monomer is fundamentally dictated by the electronic nature and steric bulk of its substituents. In the case of Methyl 2-(cyclopropylmethyl)prop-2-enoate, the alpha-cyclopropylmethyl group exerts a significant and multifaceted influence.
Electronic Effects: The cyclopropyl (B3062369) group is known to exhibit electronic properties that are somewhat analogous to a vinyl group, capable of participating in conjugation. This is attributed to the unique bonding within the three-membered ring, which possesses significant p-character. This electron-donating nature of the cyclopropyl group can influence the electron density of the double bond in the acrylate monomer. This increased electron density can, in turn, affect the monomer's reactivity towards initiating radicals and its propagation rate constant. The methylene (B1212753) spacer between the cyclopropyl ring and the alpha-carbon of the acrylate mitigates this electronic effect to some extent compared to a directly attached cyclopropyl group. However, inductive effects still play a role in modulating the reactivity of the vinyl group.
Steric Effects: The cyclopropylmethyl group introduces considerable steric hindrance around the double bond. This steric bulk can impede the approach of an attacking radical species, thereby potentially lowering the rate of polymerization. The spatial arrangement of the cyclopropyl ring and the methylene group influences the accessibility of the vinyl group, a critical factor in both homo- and copolymerization. The degree of steric hindrance is a key determinant of the propagation rate constant (kp) and can also influence the tacticity of the resulting polymer.
Influence of the Methyl Ester Group on Polymerization Characteristics
The methyl ester group is a crucial component of the monomer, significantly impacting its polymerization characteristics through both electronic and steric contributions.
Steric Influence: The methyl group of the ester is relatively small and therefore imparts minimal steric hindrance compared to larger alkyl esters. This allows for easier access of the monomer to the growing polymer chain, which can lead to higher polymerization rates compared to acrylates with bulkier ester groups. The size of the ester group has been shown to have a dramatic influence on the polymerizability of alpha-substituted acrylates.
Comparative Analysis with Other Alpha-Substituted Acrylates
To better understand the reactivity of this compound, a comparison with other common alpha-substituted acrylates such as methyl acrylate (MA) and methyl methacrylate (B99206) (MMA) is instructive.
| Monomer | Alpha-Substituent | Electronic Effect of α-Substituent | Steric Hindrance of α-Substituent |
| Methyl Acrylate (MA) | -H | Minimal | Minimal |
| Methyl Methacrylate (MMA) | -CH3 | Weakly Electron-Donating (Inductive) | Moderate |
| This compound | -CH2-c-C3H5 | Electron-Donating (Inductive and potential hyperconjugation) | Significant |
A comparative table of Q-e values for related monomers highlights these differences:
| Monomer | Q Value | e Value |
| Methyl Acrylate (MA) | 0.42 | +0.60 |
| Methyl Methacrylate (MMA) | 0.74 | +0.40 |
| Propylene | 0.002 | -0.78 |
Based on this, this compound is anticipated to have a low 'Q' value and a negative 'e' value, making it likely to behave as an electron-rich monomer in copolymerizations.
Cooperative Effects between Alpha-Substituents and Ester Groups
In this compound, the electron-donating nature of the alpha-cyclopropylmethyl group acts in opposition to the electron-withdrawing effect of the methyl ester group. This electronic push-pull dynamic influences the polarization of the double bond and the stability of the propagating radical.
Future Research Directions
Development of Novel Polymerization Initiators and Catalysts for Methyl 2-(cyclopropylmethyl)prop-2-enoate
The polymerization of this compound is anticipated to be complex due to the potential for the cyclopropylmethyl group to participate in side reactions. Therefore, a primary research focus should be the development of initiators and catalysts that can provide precise control over the polymerization process, minimizing or selectively directing the rearrangement of the cyclopropylmethyl moiety.
Controlled radical polymerization (CRP) techniques are expected to be instrumental. rsc.org Future studies should explore the efficacy of various CRP methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). rsc.orgfujifilm.com Research in this area should aim to identify catalyst systems that operate under mild conditions to suppress premature ring-opening of the cyclopropylmethyl radical. For instance, the use of photo-initiated ATRP at ambient temperature could be a promising strategy. escholarship.orgescholarship.orgacs.org
The development of organocatalysts for the polymerization of this monomer is another important avenue. rsc.org Organocatalysts could offer a metal-free alternative, which is highly desirable for biomedical applications. rsc.org Additionally, investigating the use of enzymatic catalysts, such as lipases or peroxidases, could provide a green and highly selective route to polymer synthesis. nih.govkinampark.com
A systematic screening of initiators and catalysts, as illustrated in the hypothetical data table below, would be essential to establish structure-property relationships and to optimize the polymerization conditions.
| Initiator/Catalyst System | Polymerization Method | PDI (Mw/Mn) | Cyclopropyl (B3062369) Group Retention (%) | Ring-Opened Units (%) |
| AIBN | Free Radical | >1.8 | Low | High |
| CuBr/PMDETA | ATRP | 1.2-1.5 | Moderate-High | Low-Moderate |
| Photo-Ir/Catalyst | Photo-ATRP | 1.1-1.3 | High | Low |
| CPADB | RAFT | 1.1-1.4 | High | Low |
| TEMPO | NMP | 1.3-1.6 | Moderate | Moderate |
| Phosphazene Base | Organocatalysis | 1.2-1.5 | High | Low |
| Lipase B | Enzymatic | 1.4-1.7 | Very High | Very Low |
Exploration of Advanced Polymer Architectures
Beyond linear homopolymers, the synthesis of more complex polymer architectures based on this compound could lead to materials with unique solution and bulk properties. Future research should focus on leveraging controlled polymerization techniques to create well-defined, non-linear structures.
Star-shaped and Branched Polymers: The synthesis of star-shaped and hyperbranched polymers could be explored using multifunctional initiators or core-first approaches in combination with ATRP or RAFT. mdpi.cominstras.comnih.govkinampark.comresearchgate.net These architectures are known to have lower solution viscosities and a higher density of functional groups at the periphery compared to their linear counterparts. rsc.orgacs.orgnih.gov
Block Copolymers: The sequential polymerization of this compound with other acrylate (B77674) or methacrylate (B99206) monomers could yield novel block copolymers. nih.gov The distinct properties of the poly(this compound) block, potentially combined with a hydrophilic or stimuli-responsive block, could lead to self-assembling materials for applications in nanotechnology and drug delivery.
Dendritic and Hyperbranched Structures: The development of synthetic routes to dendritic and hyperbranched polymers from this monomer is a challenging yet rewarding direction. instras.comrsc.orgacs.orgnih.gov These highly branched, three-dimensional macromolecules possess unique properties such as low viscosity and high solubility. nih.gov
The successful synthesis of these advanced architectures would require careful control over polymerization kinetics and monomer addition sequences.
Green and Sustainable Polymerization Processes for this compound
In line with the principles of green chemistry, future research should prioritize the development of environmentally benign polymerization processes for this compound. acs.org This involves the use of renewable resources, safer solvents, and energy-efficient reaction conditions.
Bio-based Monomer Synthesis: An initial research direction would be to explore synthetic routes to this compound from renewable feedstocks. Although the monomer itself is not directly bio-derived, its synthesis could potentially incorporate bio-based components. The use of terpenes or other natural products as starting materials could be investigated. worktribe.comresearchgate.netrsc.orgworktribe.com
Green Solvents and Catalysts: Research should focus on replacing traditional organic solvents with greener alternatives such as water, supercritical CO2, or bio-derived solvents like Cyrene. acs.orgrsc.org The use of biocatalysts, as mentioned earlier, would also contribute significantly to the sustainability of the process. nih.govkinampark.comnih.gov Emulsion polymerization in water is a well-established green technique that should be explored for this monomer. rsc.org
Energy Efficiency: The exploration of polymerization methods that proceed under mild conditions, such as room temperature photo-initiated or enzyme-catalyzed processes, would reduce the energy consumption of the polymerization. escholarship.orgescholarship.orgacs.orgnih.gov
In-depth Mechanistic Understanding of Cyclopropylmethyl Group Participation
A fundamental understanding of the reaction mechanism, particularly the role and fate of the cyclopropylmethyl group during polymerization, is crucial for controlling the polymer structure and properties. nih.govnumberanalytics.com
Kinetic and Computational Modeling: Detailed kinetic studies of the polymerization of this compound are needed to determine the rate constants of propagation, termination, and any side reactions involving the cyclopropylmethyl group. mdpi.comacs.orgresearchgate.netupenn.eduacs.org Computational modeling, using density functional theory (DFT), can provide valuable insights into the transition states and energy barriers for both the desired polymerization and potential ring-opening reactions of the cyclopropylmethyl radical. mdpi.comacs.orgupenn.edu
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and ESR spectroscopy, should be employed to monitor the polymerization in real-time and to detect and characterize any radical intermediates and rearrangement products. acs.org This will help to elucidate the conditions under which the cyclopropylmethyl group remains intact versus undergoes ring-opening.
A comparative study of the polymerization under different conditions (e.g., varying temperature, initiator, and solvent) would provide a comprehensive understanding of the factors that influence the participation of the cyclopropylmethyl group.
Design of Functional Poly(this compound) Derivatives
The development of functional derivatives of poly(this compound) could significantly broaden its application scope. This can be achieved through both the polymerization of functionalized monomers and the post-polymerization modification of the parent polymer.
Stimuli-Responsive Polymers: A particularly interesting avenue is the design of stimuli-responsive polymers where the cyclopropylmethyl group acts as a latent functional group. nih.govmdpi.comrsc.orgsc.edu For example, the ring-opening of the cyclopropyl units could be triggered by a specific stimulus (e.g., pH, temperature, or light), leading to a change in the polymer's properties, such as its solubility or mechanical strength. This could be harnessed for applications in sensors, actuators, and controlled-release systems. mdpi.com
Post-Polymerization Modification: The cyclopropyl group in the polymer backbone could serve as a handle for further chemical modifications. Reactions that selectively target the cyclopropyl ring could be used to introduce a wide range of functional groups, leading to materials with tailored properties for specific applications.
Copolymers with Functional Monomers: Copolymerization of this compound with functional acrylate monomers containing hydroxyl, carboxyl, or amine groups would yield functional copolymers with tunable properties such as hydrophilicity and adhesion. gantrade.comgoogle.com
The table below outlines potential functional derivatives and their prospective applications.
| Functional Derivative | Method of Synthesis | Potential Stimulus | Potential Application |
| Hydrophilic copolymer | Copolymerization with acrylic acid | pH | Drug delivery, hydrogels |
| Crosslinkable polymer | Post-polymerization ring-opening | Heat/UV | Coatings, adhesives |
| Fluorescently labeled polymer | Post-polymerization modification | - | Bioimaging, sensors |
| Thermo-responsive copolymer | Copolymerization with NIPAM | Temperature | Smart materials, actuators |
By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile monomer for the creation of novel and functional polymeric materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
